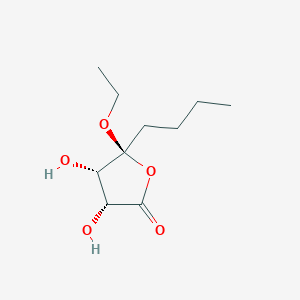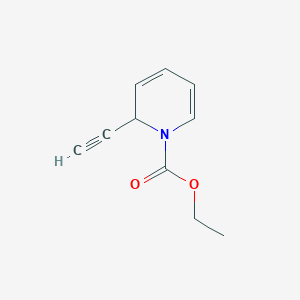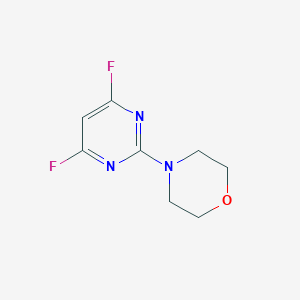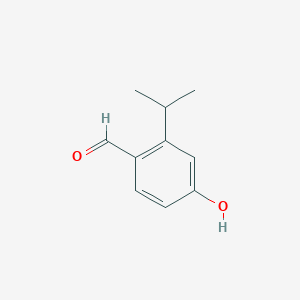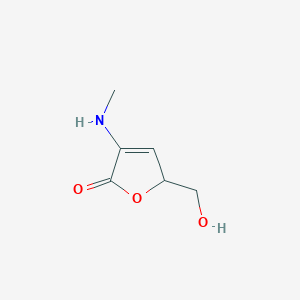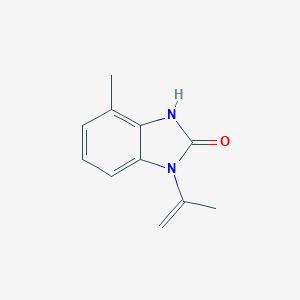
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, also known as IBZ, is a benzimidazolone derivative that has gained attention in scientific research due to its potential therapeutic applications. IBZ has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of the transcription factor NF-kappaB. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Biochemische Und Physiologische Effekte
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells, which can potentially lead to the development of anti-cancer drugs. 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has also been shown to possess anti-viral properties, which can potentially lead to the development of anti-viral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that it has been shown to possess a number of potential therapeutic applications, making it a promising candidate for drug development. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to be relatively non-toxic, which is important when developing potential drugs. One limitation of using 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are a number of potential future directions for 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone research. One potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone-based drugs for the treatment of cancer. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone could be further studied for its anti-viral properties, potentially leading to the development of anti-viral drugs. Finally, further research is needed to fully understand the mechanism of action of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone, which could lead to the optimization of its therapeutic effects.
Synthesemethoden
The synthesis of 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone involves a multi-step process, starting with the reaction of o-phenylenediamine with methyl acrylate to form 2-methyl-1,3-diaminobenzene. This intermediate is then reacted with ethyl acetoacetate to form 3-ethyl-7-methyl-2(3H)-benzimidazolone, which is subsequently isomerized to form 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone.
Wissenschaftliche Forschungsanwendungen
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Isopropenyl-7-methyl-2(3H)-benzimidazolone has been shown to inhibit the growth of tumor cells and to possess anti-viral properties.
Eigenschaften
CAS-Nummer |
178042-29-0 |
|---|---|
Produktname |
3-Isopropenyl-7-methyl-2(3H)-benzimidazolone |
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
7-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)13-9-6-4-5-8(3)10(9)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14) |
InChI-Schlüssel |
UKUOKIGYMKYDSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)N(C(=O)N2)C(=C)C |
Synonyme |
2H-Benzimidazol-2-one,1,3-dihydro-4-methyl-1-(1-methylethenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)


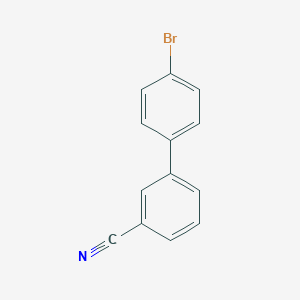



![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
